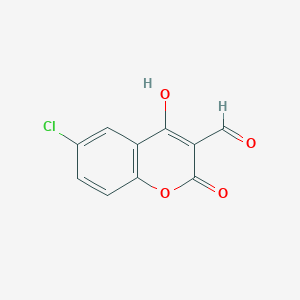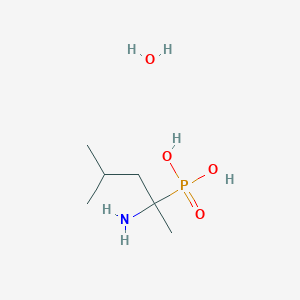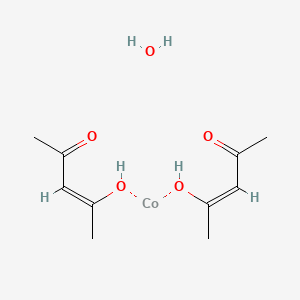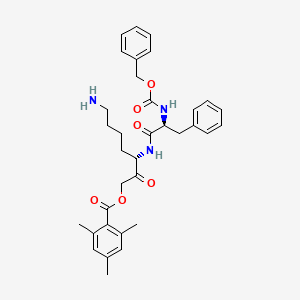
2-氟-4-(4-甲硫基苯基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a chemical compound that belongs to the class of organic compounds known for containing a benzene ring substituted with a fluoro group, a methylthiophenyl group, and a carboxylic acid group. Its synthesis and properties are of interest due to its potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of similar fluorinated aromatic compounds often involves palladium-catalyzed, ortho C-H methylation and fluorination techniques, using commercially available directing groups. A relevant example includes the Pd-catalyzed methylation and fluorination of benzaldehydes, which might share similarities with the synthesis pathways of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid (Xiao-Yang Chen & E. J. Sorensen, 2018).
Molecular Structure Analysis
For compounds with a similar structural framework, techniques like powder X-ray diffraction (PXRD) and Hirshfeld surface analysis are employed to determine the molecular structure, revealing insights into intermolecular interactions and crystal packing (P. Chatterjee, 2023).
Chemical Reactions and Properties
Fluorinated aromatic compounds are known for participating in various chemical reactions, including nucleophilic aromatic substitution, which can significantly alter their chemical properties. The presence of a fluorine atom can influence the compound's reactivity, making it a subject of interest for synthesizing more complex molecules (U. Wittmann et al., 2006).
科学研究应用
1. Molecular Structure and Metabolism Studies:
- Substituted benzoic acids, including compounds similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid, have been studied to understand their molecular properties and metabolic fate. For instance, research shows that glucuronidation and glycine conjugation reactions are dominant in the metabolism of these compounds (Ghauri et al., 1992).
2. Radiochemistry and Imaging:
- Compounds structurally similar to 2-Fluoro-4-(4-methylthiophenyl)benzoic acid have been synthesized for potential applications in PET imaging. This research is pivotal in developing new imaging agents (Wang et al., 2014).
3. Environmental and Chemical Degradation Studies:
- Studies on fluorinated compounds in methanogenic consortia reveal their potential use in tracking the degradation of aromatic compounds, providing insights into environmental remediation techniques (Londry & Fedorak, 1993).
4. Organic Synthesis and Chemical Reactions:
- Research on the directed lithiation of benzoic acids, including fluorine-substituted variants, contributes to advancements in organic synthesis methodologies (Bennetau et al., 1995).
5. Development of Novel Compounds and Materials:
- Synthesis of novel fluorinated compounds, including derivatives of benzoic acid, is an active area of research with potential applications in creating new materials and drugs (Wittmann et al., 2006).
6. Liquid Crystal Research:
- The study of liquid crystals, including those derived from benzoic acids, contributes to the understanding of their properties and potential applications in displays and other technologies (Butcher et al., 1991).
7. Agricultural and Herbicide Research:
- Fluorine substitution in benzoic acids has been shown to alter the activity and selectivity of herbicides, demonstrating the potential for developing more effective agricultural chemicals (Hamprecht et al., 2004).
8. Advanced Polymer Research:
- Fluorinated benzoic acid derivatives are used in synthesizing high-performance polymers, contributing to advancements in materials science (Xiao et al., 2003).
安全和危害
The safety and hazards associated with “2-Fluoro-4-(4-methylthiophenyl)benzoic acid” include hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation6.
未来方向
The future directions for “2-Fluoro-4-(4-methylthiophenyl)benzoic acid” are not explicitly mentioned in the search results. However, given its unique properties, it may continue to be used in diverse scientific research1.
属性
IUPAC Name |
2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLAMQHFOKXKMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(4-methylthiophenyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)




